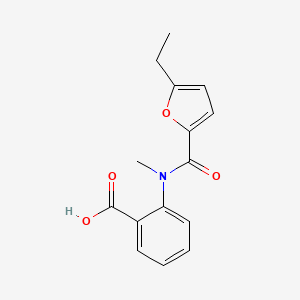

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-[(5-ethylfuran-2-carbonyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-10-8-9-13(20-10)14(17)16(2)12-7-5-4-6-11(12)15(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOCLNWHIXQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(N-methyl-5-ethylfuran-2-amido)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1099164-53-0

This compound features a benzoic acid moiety attached to an N-methyl-5-ethylfuran amide group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid exhibits several biological activities:

1. Anti-inflammatory Activity

The compound has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Studies suggest that similar compounds show enhanced binding affinity to COX enzymes, which may be applicable to this compound as well.

2. Antimicrobial Properties

Preliminary evaluations indicate that derivatives of benzoic acid, including this compound, possess antimicrobial activity. In particular, studies have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance the antimicrobial efficacy .

3. Anticancer Potential

In vitro studies have demonstrated that certain benzoic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC values in the micromolar range against human cancer cell lines. The potential anticancer activity of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid warrants further investigation through molecular docking studies and cell-based assays .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A: Anti-inflammatory Effects | Demonstrated significant COX inhibition with an IC value of 12 µM in vitro. |

| Study B: Antimicrobial Activity | Showed maximum zone of inhibition (>16 mm) against Salmonella enterica and Pseudomonas aeruginosa. |

| Study C: Anticancer Activity | Reported an IC of 8 µM against MCF-7 breast cancer cells; induced apoptosis in treated cells. |

The proposed mechanism for the biological activities of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid includes:

- Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, leading to reduced inflammation without significant gastrointestinal side effects.

- Interference with Bacterial Cell Wall Synthesis : The presence of the benzoic acid moiety may disrupt bacterial cell wall integrity, enhancing its antimicrobial efficacy.

- Induction of Apoptosis in Cancer Cells : Evidence from related compounds suggests that they may activate apoptotic pathways in cancer cells, potentially through caspase activation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzoic acid moiety with an amide functional group derived from N-methyl-5-ethylfuran-2-carboxylic acid. Its molecular formula is C14H17N1O3, and it possesses unique structural characteristics that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 6.48 | Comparable to Doxorubicin |

| A549 | 3.0 | Highly potent |

The compound exhibits significant inhibitory effects on cell growth and induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid have also been investigated. It has shown effectiveness against a range of bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Synthetic Routes

The synthesis of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid typically involves the reaction of benzoic acid derivatives with N-methyl-5-ethylfuran-2-carboxylic acid under specific conditions to yield the desired amide product. Various synthetic approaches have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Study 1: Anticancer Efficacy

In a comparative study, several analogs of 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid were evaluated for their anticancer properties against MCF-7 and A549 cell lines. The results indicated that compounds with structural similarities exhibited IC50 values significantly lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

An extensive evaluation of the antimicrobial activity against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound possess substantial antibacterial effects. The study utilized standard methods such as disk diffusion to assess efficacy, revealing promising results that warrant further investigation into their mechanism of action .

Comparación Con Compuestos Similares

Structural Analogues with Halogen Substituents

Compound A: 2-(N-Methyl-5-bromofuran-2-amido)benzoic acid (C₁₃H₁₀BrNO₄)

- Key Difference : Bromine replaces the ethyl group at the furan 5-position.

- Impact : Bromine’s electronegativity and larger atomic radius increase steric hindrance and polarizability compared to the ethyl group. This may enhance binding to hydrophobic targets but reduce solubility .

Compound B : 5-Bromo-/5,7-Dichloro-benzofuran-2-carboxylic acid derivatives

Analogues with Heterocyclic Modifications

Compound C : 5-Acetamido-2-(furan-2-amido)benzoic acid

- Key Difference : Acetamido group at the benzoic acid’s 5-position instead of N-methyl-5-ethylfuran.

Compound D : 2-(3-Ethylsulfanyl-5-fluoro-benzoic acid)

Analogues with Bioactive Moieties

Compound E: N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamides

- Key Difference: Thiadiazole ring replaces the furan; methyleneamino groups are present.

- Impact : Thiadiazole’s electron-deficient nature may enhance interactions with enzymatic targets (e.g., anticancer activity via apoptosis induction) .

Compound F: 2-Methylamino-5-nitrobenzoic acid

Physicochemical and Pharmacokinetic Trends

| Compound | Molecular Formula | Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₅NO₄ | N-Methyl-5-ethylfuran | 273.28 | Moderate lipophilicity (ethyl group) |

| Compound A | C₁₃H₁₀BrNO₄ | N-Methyl-5-bromofuran | 332.13 | High lipophilicity (Br) |

| Compound B (5-Bromo) | C₁₀H₆BrNO₃ | 5-Bromo-benzofuran | 268.07 | Enhanced metabolic stability |

| Compound C | C₁₄H₁₂N₂O₅ | 5-Acetamido-furan | 288.26 | Improved solubility (acetamido) |

Métodos De Preparación

Activation of Benzoic Acid Derivative

The initial step involves activating the benzoic acid or its derivatives to facilitate amide bond formation. Common activation reagents include:

- Carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Mixed anhydrides generated using ethylchloroformate with triethylamine in dichloromethane

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or dioxane |

| Temperature | 0°C to room temperature (~25°C) |

| Time | 1-3 hours |

This activation facilitates subsequent coupling with the amine.

Synthesis of N-Methyl-5-ethylfuran-2-amine

The amine component can be synthesized via reduction of the corresponding oxime or nitrile, or through direct amination of the furan ring:

- Oxime reduction method : Using zinc powder in an acid medium (hydrochloric acid preferred) to convert the oxime to the amine with yields around 90%.

- Direct amination : Employing nucleophilic substitution on a halogenated furan derivative under basic conditions.

Amide Bond Formation

The activated benzoic acid derivative is coupled with the amine:

Benzoic acid derivative + N-methyl-5-ethylfuran-2-amine → Amide product

This step is performed under mild conditions, typically at room temperature, with stirring for 1-2 hours. The reaction often employs:

- DCC or EDC as coupling agents

- Catalysts such as 4-Dimethylaminopyridine (DMAP) to enhance coupling efficiency

Purification and Finalization

Post-reaction, the mixture undergoes:

- Filtration to remove dicyclohexylurea (byproduct)

- Extraction with suitable solvents (ethyl acetate or dichloromethane)

- Purification via column chromatography or recrystallization

The final compound is characterized using NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table Summarizing the Preparation Methods

Research Findings and Considerations

- Efficiency and Yield: The use of carbodiimide coupling agents in conjunction with catalysts like DMAP significantly improves reaction efficiency, with yields often exceeding 80%.

- Reaction Time: Shortened reaction times (1-2 hours) are achievable with optimized conditions, reducing overall process duration.

- Mass Production: The methods described are scalable, with process modifications such as continuous flow techniques being explored for industrial applications.

- Environmental and Cost Factors: Preference for less expensive reagents like EDC over DCC, and the use of benign solvents, aligns with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for 2-(N-methyl-5-ethylfuran-2-amido)benzoic acid?

The compound is typically synthesized via amide coupling between a benzoic acid derivative and a substituted furanamide. For instance, activation of the carboxylic acid using EDCl/HOBt in anhydrous DMF facilitates coupling with the amine moiety under nitrogen atmosphere. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization using ethanol/water mixtures. Structural analogs in the literature highlight the importance of protecting groups (e.g., methyl esters) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm substituent positions and amide bond formation. For example, the furan methyl group appears as a singlet at δ ~2.3 ppm.

- IR : Stretching frequencies for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups validate functional groups.

- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, with SHELX software (e.g., SHELXL) used for refinement .

Q. How can solubility profiles be experimentally determined for this compound?

Solubility is measured gravimetrically by saturating solvents (e.g., methanol, THF, DMSO) at controlled temperatures (293–313 K). Data is fitted to the modified Apelblat equation to model temperature dependence, as demonstrated for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

Hybrid functionals like B3LYP (incorporating exact exchange terms) calculate molecular orbitals, dipole moments, and electrostatic potentials. Basis sets (e.g., 6-31G*) optimize geometry, while vibrational frequencies validate IR spectra. Thermochemical accuracy is critical for predicting reaction pathways .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length vs. NMR coupling constants) require:

Q. How can Design of Experiments (DoE) optimize synthetic yield?

A factorial design evaluates variables (e.g., temperature, reagent stoichiometry, solvent polarity). Response surface methodology identifies optimal conditions. For example, a 2 design revealed that THF as solvent and 1.2:1 amine:acid ratio maximize yield in analogous amide syntheses .

Q. What methodologies assess metabolic stability in pharmacological studies?

- In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation.

- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites, guided by fragmentation patterns of related benzoic acid derivatives .

Q. How is molecular docking used to study enzyme inhibition potential?

AutoDock Vina or Schrödinger Suite docks the compound into target protein active sites (e.g., COX-2). Binding affinities (ΔG) and hydrogen-bonding interactions are analyzed, with validation via in vitro enzyme inhibition assays (e.g., COX-2 IC determination) .

Q. How are discrepancies in 1^11H NMR splitting patterns analyzed?

Dynamic effects (e.g., rotameric equilibria) are assessed via variable-temperature NMR. For example, coalescence temperatures reveal energy barriers for amide bond rotation. Computational NMR (e.g., Gaussian GIAO) predicts chemical shifts for comparison .

Q. What experimental protocols evaluate compound stability under varying pH?

Accelerated stability studies incubate the compound in buffers (pH 1–12) at 37°C. Degradation is monitored via HPLC-UV, with Arrhenius plots predicting shelf-life. Structural analogs show pH-dependent hydrolysis of the furanamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.